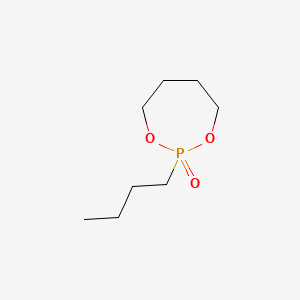
Zirconium D-gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium D-gluconate is a compound formed by the combination of zirconium and D-gluconic acid. Zirconium is a grayish-white metal known for its high resistance to corrosion and its applications in various industrial and scientific fields . D-gluconic acid, on the other hand, is a naturally occurring substance derived from glucose and is widely used in the food and pharmaceutical industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconium D-gluconate can be synthesized through various chemical methods. One common approach involves the reaction of zirconium salts, such as zirconium oxychloride, with D-gluconic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using zirconium salts and D-gluconic acid. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Analyse Des Réactions Chimiques
Types of Reactions: Zirconium D-gluconate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zirconium, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxide, while reduction reactions may produce zirconium metal .
Applications De Recherche Scientifique
Zirconium D-gluconate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for processes such as polymerization and esterification .
Biology: In biological research, this compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it a promising candidate for targeted drug delivery .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it suitable for use in medical implants and devices .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as ceramics and coatings.
Mécanisme D'action
The mechanism of action of zirconium D-gluconate involves its interaction with various molecular targets and pathways. In drug delivery systems, this compound forms stable complexes with bioactive molecules, allowing for controlled release and targeted delivery. In catalytic processes, zirconium acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
- Zinc gluconate
- Calcium gluconate
- Magnesium gluconate
Comparison: Zirconium D-gluconate is unique compared to other similar compounds due to the presence of zirconium, which imparts distinct properties such as high thermal stability and resistance to corrosion. While zinc gluconate, calcium gluconate, and magnesium gluconate are primarily used for their nutritional and therapeutic benefits, this compound finds applications in advanced materials and catalysis .
Propriétés
Numéro CAS |
94023-24-2 |
|---|---|
Formule moléculaire |
C24H44O28Zr |
Poids moléculaire |
871.8 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;zirconium(4+) |
InChI |
InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/q;;;;+4/p-4/t4*2-,3-,4+,5-;/m1111./s1 |
Clé InChI |
BHVQLRGKBUDAFF-FSCNPAMSSA-J |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zr+4] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


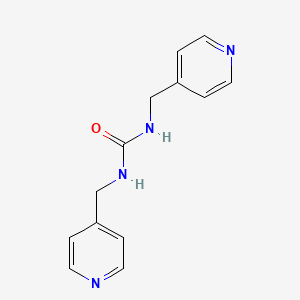
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)

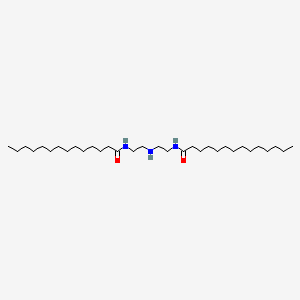
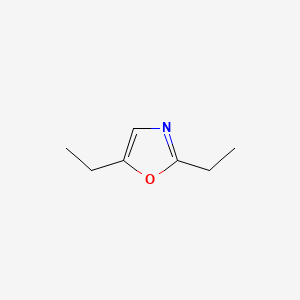
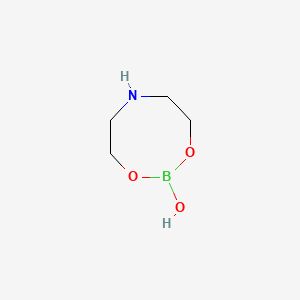

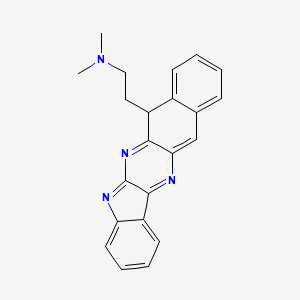
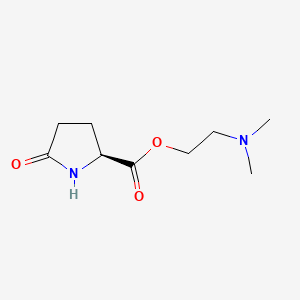
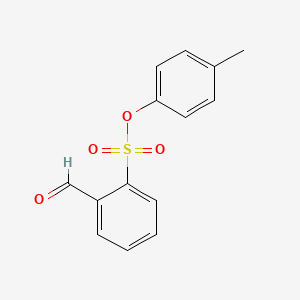

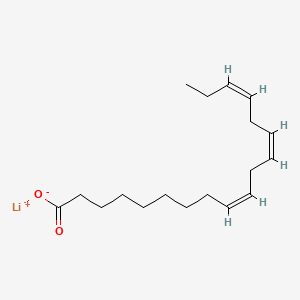
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
